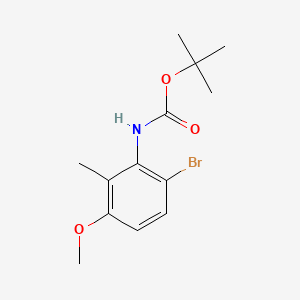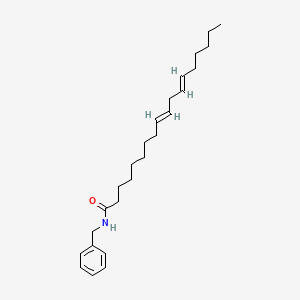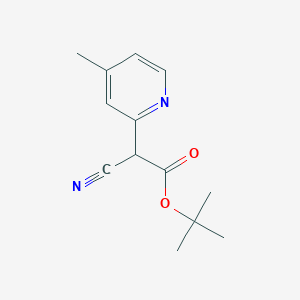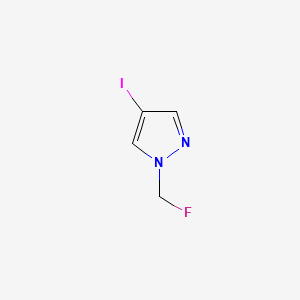
2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- is an organic compound with the molecular formula C11H13F3O2 It is characterized by the presence of a trifluoromethyl group, a propoxy group, and a benzenemethanol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . The propoxy group can be introduced via nucleophilic substitution reactions using propyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted benzenemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the propoxy group can influence its binding affinity to specific targets. These interactions can modulate various biochemical pathways and exert specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, 3-(trifluoromethyl)-: Lacks the propoxy group, resulting in different chemical properties and reactivity.
Benzenemethanol, 3-propoxy-: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Benzenemethanol, 3-(methyl)-: Substituted with a methyl group instead of a trifluoromethyl group, leading to different biological and chemical properties.
Uniqueness
Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl and propoxy groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the propoxy group provides additional functional versatility .
Eigenschaften
Molekularformel |
C11H13F3O2 |
|---|---|
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(3-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H13F3O2/c1-2-6-16-9-5-3-4-8(7-9)10(15)11(12,13)14/h3-5,7,10,15H,2,6H2,1H3 |
InChI-Schlüssel |
ZIAAMSOWYBDBOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide](/img/structure/B13902046.png)
![Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate](/img/structure/B13902059.png)


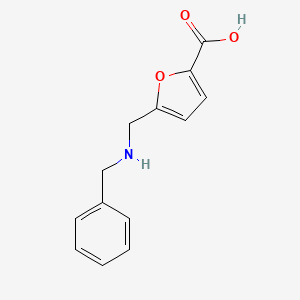
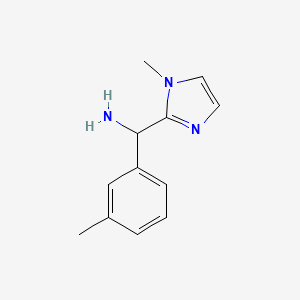
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)
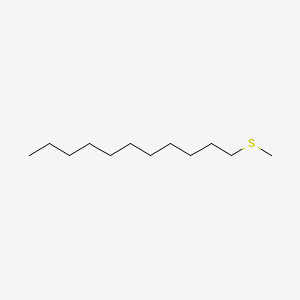
![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
